Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate

Description

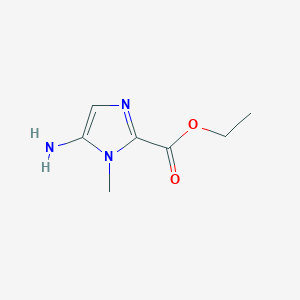

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate (CAS: 1427501-47-0) is a heterocyclic compound featuring an imidazole core substituted with an amino group at position 5, a methyl group at position 1, and an ethyl ester moiety at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of nitrogen-containing bioactive molecules. Its structural uniqueness lies in the combination of electron-donating (methyl, amino) and electron-withdrawing (ester) groups, which influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

ethyl 5-amino-1-methylimidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSQRRRCDRXNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate has found applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: It is used in the development of new drugs, particularly those targeting infectious diseases and cancer.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

The following compounds exhibit high structural similarity to Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate, as determined by computational and experimental studies (similarity scores ≥ 0.79) :

| Compound Name | CAS Number | Structural Similarity Score | Key Substituents |

|---|---|---|---|

| Methyl 1-methyl-1H-imidazole-5-carboxylate | 17289-20-2 | 0.85 | Methyl at N1, ester at C5 |

| 2-Amino-1H-imidazole-5-carboxylic acid | 860011-60-5 | 0.82 | Amino at C2, carboxylic acid at C5 |

| Ethyl 1,4-dimethyl-1H-imidazole-5-carboxylate | 35445-32-0 | 0.80 | Methyl at N1 and C4, ester at C5 |

| Methyl 1H-imidazole-5-carboxylate | 17325-26-7 | 0.79 | Ester at C5, no N1 substituent |

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations :

- The amino group at position 5 in the target compound increases polarity compared to ethyl or methyl substituents, enhancing solubility in polar solvents.

- Methyl 1-methyl-1H-imidazole-5-carboxylate exhibits a higher melting point (197–198°C) due to its rigid isoxazolyl group, which promotes crystal packing .

Hydrogen Bonding and Crystal Packing

The amino group in Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate facilitates hydrogen bonding, a critical factor in crystal engineering and molecular recognition. In contrast, analogs like Ethyl 5-ethyl-1H-imidazole-2-carboxylate lack such polar groups, resulting in weaker intermolecular interactions and lower melting points . Graph set analysis (as per Etter’s rules) suggests that the amino group can act as both a donor (N–H) and acceptor (lone pair on N), enabling diverse supramolecular architectures .

Biological Activity

Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate (EAMIC) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, synthesis methods, and potential applications in medicine and industry.

Chemical Structure and Properties

EAMIC has the molecular formula and a molecular weight of approximately 169.18 g/mol. It features an imidazole ring, which is crucial for its biological activity. The compound typically appears as a yellow to brown solid and is soluble in various organic solvents.

Biological Activities

EAMIC has been studied for several biological activities:

Antimicrobial Properties

Research indicates that EAMIC exhibits antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy suggests potential applications in treating infections caused by resistant bacterial strains.

Antioxidant Activity

EAMIC has demonstrated antioxidant properties, which may protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer.

Anticancer Potential

Preliminary studies suggest that EAMIC may have anticancer effects, particularly against certain types of cancer cells. Its structural similarity to purines indicates potential roles in enzyme inhibition or modulation, specifically in pathways related to nucleic acid metabolism. Further research is required to elucidate the specific mechanisms involved.

The precise mechanism of action for EAMIC remains largely unexplored; however, its interaction with key molecular targets such as enzymes and receptors is hypothesized. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. Additionally, it might act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Synthesis Methods

Several synthetic routes have been developed for EAMIC. Common methods include:

- Condensation Reactions : Utilizing various starting materials to form the imidazole ring.

- Functional Group Modifications : Modifying existing compounds to introduce the amino group at the fifth position of the imidazole ring.

These methods allow for the efficient production of EAMIC while maintaining high yields and purity .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of EAMIC against clinical isolates of bacteria. The results indicated significant zones of inhibition against both methicillin-susceptible and resistant strains of Staphylococcus aureus, as well as other pathogens like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Methicillin-Susceptible S. aureus | 15 |

| Methicillin-Resistant S. aureus | 12 |

| E. coli | 18 |

| P. aeruginosa | 14 |

Antioxidant Activity Assessment

In vitro assays demonstrated that EAMIC significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent.

Q & A

Q. Why do crystallographic studies of this compound yield varying unit cell parameters?

- Methodological Answer : Variations arise from:

- Solvent Effects : Use SQUEEZE (PLATON) to model disordered solvent.

- Temperature : Collect data at 100 K to minimize thermal motion artifacts.

- Software : Reprocess raw data with WinGX to check for integration errors .

Experimental Design and Optimization

Q. How can reaction yields for synthesizing this compound be improved?

- Methodological Answer :

- Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine).

- Use microwave-assisted synthesis (80°C, 30 min) to enhance kinetics.

- Add molecular sieves (3Å) to scavenge water in condensation reactions .

Q. What role does the ethyl ester group play in the compound’s pharmacological profile?

- Methodological Answer : The ester enhances membrane permeability (logP ~1.5) but may reduce metabolic stability. Hydrolysis to the carboxylic acid in vivo can be tested via LC-MS plasma stability assays. Compare methyl/tert-butyl esters to balance lipophilicity and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.